molecular formula C14H12ClN3O3 B14380954 2-Chloro-N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide CAS No. 88369-61-3

2-Chloro-N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide

Cat. No.: B14380954
CAS No.: 88369-61-3
M. Wt: 305.71 g/mol
InChI Key: IXNZIWRMAIBULD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with 2-methylphenylamine and 3-nitropyridine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous flow processes can enhance the efficiency and yield of the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-methylphenyl)acetamide: Lacks the nitropyridine group, leading to different chemical and biological properties.

    N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide: Lacks the chloro group, affecting its reactivity and applications.

Uniqueness

2-Chloro-N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide is unique due to the presence of both the chloro and nitropyridine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88369-61-3

Molecular Formula

C14H12ClN3O3

Molecular Weight

305.71 g/mol

IUPAC Name

2-chloro-N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide

InChI

InChI=1S/C14H12ClN3O3/c1-10-5-2-3-6-11(10)17(13(19)9-15)14-12(18(20)21)7-4-8-16-14/h2-8H,9H2,1H3

InChI Key

IXNZIWRMAIBULD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2=C(C=CC=N2)[N+](=O)[O-])C(=O)CCl

Origin of Product

United States

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